Methyl 4-(4-oxobutoxy)benzoate
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Overview
Description
Methyl 4-(4-oxobutoxy)benzoate is an organic compound with the molecular formula C12H14O3This compound is characterized by its clear, colorless oil form and is slightly soluble in solvents like chloroform, DMSO, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-oxobutoxy)benzoate can be synthesized through a substitution reaction on toluene. The specific steps include:
Reacting toluene with bromobutane: to generate 4-bromobutyltoluene.
Reacting 4-bromobutyltoluene with methyl formate: to obtain methyl 4-(4-bromobutyl)benzoate.
Performing an ester exchange reaction: under alkaline conditions, where 4-(4-bromobutyl)benzoic acid methyl ester reacts with methanol to prepare methyl 4-(4-oxobutyl)benzoate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same substitution and ester exchange reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxobutoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 4-(4-oxobutoxy)benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-(4-oxobutoxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or receptors involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxy-4-methoxy-3-methyl-4-oxobutoxy)benzoate: Another benzenoid derivative with similar structural features.
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: A related compound used in similar applications.
Uniqueness
Methyl 4-(4-oxobutoxy)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
methyl 4-(4-oxobutoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-8H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXKSVOUPJWDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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